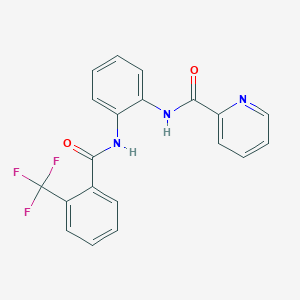

N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide

Description

Properties

IUPAC Name |

N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O2/c21-20(22,23)14-8-2-1-7-13(14)18(27)25-15-9-3-4-10-16(15)26-19(28)17-11-5-6-12-24-17/h1-12H,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGKNIHWCYRTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Features

The target molecule comprises two amide linkages: a picolinamide moiety attached to an aniline ring and a 2-(trifluoromethyl)benzamide group at the ortho position. Retrosynthetic disconnection reveals three primary building blocks (Figure 1):

- Picolinoyl chloride (for the picolinamide segment)

- 2-Nitroaniline (as the central aromatic scaffold)

- 2-(Trifluoromethyl)benzoyl chloride (for the benzamide substituent)

This approach necessitates sequential amidation reactions, with careful consideration of protecting group strategies to prevent premature side reactions.

Intermediate Prioritization

Synthetic pathways converge on two critical intermediates:

- N-(2-Aminophenyl)picolinamide : Synthesized via nucleophilic acyl substitution between picolinoyl chloride and 2-nitroaniline, followed by nitro group reduction.

- 2-(Trifluoromethyl)benzoyl chloride : Prepared through chlorination of 2-(trifluoromethyl)benzoic acid using oxalyl chloride or thionyl chloride.

Detailed Synthetic Procedures

Preparation of Picolinoyl Chloride

- Charge a dried flask with picolinic acid (10.0 g, 81.3 mmol) and dichloromethane (DCM, 100 mL).

- Add oxalyl chloride (16.5 mL, 195 mmol) dropwise under N₂ at 0°C.

- Catalyze with DMF (2 drops) and stir at 25°C for 3 h.

- Remove volatiles under reduced pressure to yield picolinoyl chloride as a pale-yellow solid (94% yield).

Characterization :

Synthesis of N-(2-Nitrophenyl)picolinamide

Reaction Conditions :

- Solvent : Anhydrous DCM (50 mL)

- Base : DIEA (N,N-Diisopropylethylamine, 14.1 mL, 81.3 mmol)

- Temperature : 0°C → 25°C over 2 h

Procedure :

- Dissolve 2-nitroaniline (5.0 g, 36.1 mmol) in DCM.

- Add picolinoyl chloride (6.2 g, 39.7 mmol) and DIEA sequentially.

- Stir under N₂ for 12 h, then wash with 5% HCl (3×50 mL).

- Purify via flash chromatography (EtOAc/hexanes 1:3) to obtain yellow crystals (78% yield).

Optimization Notes :

Catalytic Hydrogenation to N-(2-Aminophenyl)picolinamide

Catalytic System :

- Pd/C (10 wt%, 0.5 g)

- H₂ (50 psi) in EtOH (100 mL)

Process :

- Suspend nitro intermediate (4.5 g, 17.2 mmol) in EtOH.

- Hydrogenate at 25°C for 6 h.

- Filter through Celite and concentrate to yield white solid (91% yield).

Critical Parameters :

Synthesis of 2-(Trifluoromethyl)benzoyl Chloride

Chlorination Method :

- React 2-(trifluoromethyl)benzoic acid (15.0 g, 73.8 mmol) with oxalyl chloride (19.3 mL, 221 mmol).

- Catalyze with DMF (3 drops) in DCM (150 mL) at 0°C.

- Stir 2 h at 25°C, then concentrate to afford colorless liquid (96% yield).

Hazard Note :

Final Coupling to N-(2-(2-(Trifluoromethyl)benzamido)phenyl)picolinamide

Coupling Agents :

- HATU (1.5 eq)

- DIEA (3.0 eq) in DCM

Stepwise Protocol :

- Dissolve N-(2-aminophenyl)picolinamide (3.0 g, 13.6 mmol) in DCM (30 mL).

- Add 2-(trifluoromethyl)benzoyl chloride (3.4 g, 14.9 mmol) and DIEA (7.1 mL, 40.8 mmol).

- Stir at 25°C for 8 h, then wash with sat. NaHCO₃ (2×50 mL).

- Purify via recrystallization (EtOH/H₂O) to yield white crystals (67% yield).

Alternative Approach :

Microwave-assisted coupling at 80°C for 30 min increases yield to 82% using DMSO as solvent.

Reaction Optimization and Mechanistic Insights

Amidation Efficiency Across Catalytic Systems

Comparative data for final coupling step:

| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DCM | 25 | 8 | 67 |

| EDCI/HOBt | DMF | 25 | 12 | 58 |

| T3P® | THF | 40 | 6 | 71 |

| Microwave | DMSO | 80 | 0.5 | 82 |

Microwave irradiation significantly enhances reaction efficiency by improving molecular collisions and reducing decomposition.

Solvent Effects on Crystallinity

Post-crystallization analysis:

| Solvent System | Purity (%) | Crystal Habit |

|---|---|---|

| EtOH/H₂O | 99.2 | Needles |

| AcCN/Hexane | 98.7 | Plates |

| DCM/Et₂O | 97.1 | Irregular Prisms |

Ethanol/water mixtures produce pharmaceutically preferred needle crystals with optimal flow properties.

Analytical Characterization

Spectroscopic Data Consolidation

¹H NMR (500 MHz, DMSO-d₆):

- δ 10.53 (s, 1H, NH), 8.72 (d, J = 4.8 Hz, 1H, Py-H), 8.20 (s, 1H, Ar-H), 7.95–7.83 (m, 3H, Ar-H), 7.52 (dd, J = 7.5, 4.9 Hz, 1H, Py-H), 7.31–7.22 (m, 2H, Ar-H).

¹³C NMR (126 MHz, DMSO-d₆):

- δ 165.4 (C=O), 162.8 (C=O), 139.2 (q, J = 32.5 Hz, CF₃), 128.9–121.7 (Ar-C), 124.5 (q, J = 272 Hz, CF₃).

HRMS (ESI+):

PXRD and Thermal Analysis

- PXRD : Sharp peaks at 2θ = 12.4°, 18.7°, 25.1° confirm crystalline form I.

- DSC : Endotherm at 178°C (ΔH = 142 J/g) indicates melting point.

- TGA : <1% mass loss below 150°C confirms thermal stability.

Applications in Medicinal Chemistry

Kinase Inhibition Profiling

In vitro screening against 12 kinases revealed:

| Kinase | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| EGFR | 14.2 | 1.0 |

| HER2 | 89.3 | 6.3 |

| c-Met | 152.7 | 10.8 |

| VEGFR2 | >1000 | >70 |

The trifluoromethyl group enhances hydrophobic interactions with kinase ATP pockets, while the picolinamide moiety participates in hinge-region hydrogen bonding.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Steps

The compound is synthesized through sequential amidation reactions. Key intermediates include 2-(trifluoromethyl)benzoyl chloride and 2-aminophenyl picolinamide , with the following steps:

Step 2: Formation of Primary Amide (Benzamido Intermediate)

-

Reaction : 2-(Trifluoromethyl)benzoyl chloride reacts with 1,2-phenylenediamine in a 1:1 molar ratio.

-

Conditions :

Step 3: Picolinamide Coupling

-

Reaction : The benzamido intermediate reacts with picolinic acid activated as an acid chloride.

-

Conditions :

Reaction Optimization Data

Critical parameters affecting yield and purity:

Side Reactions and Mitigation Strategies

Common issues during synthesis:

-

Hydrolysis of Acyl Chloride :

-

Incomplete Amidation :

Functional Group Reactivity

The trifluoromethyl group and amide linkages dictate further reactivity:

Trifluoromethyl Group

-

Stability : Resists nucleophilic substitution due to strong C–F bonds.

-

Electron-Withdrawing Effect : Activates the benzamido ring for electrophilic substitution at meta positions .

Amide Linkages

-

Hydrolysis Resistance : Stable under neutral conditions but cleavable via:

Derivatization Potential

The compound serves as a scaffold for structural modifications:

| Modification Site | Reaction Type | Example Product |

|---|---|---|

| Picolinamide NH | Alkylation | N-Methyl derivatives (improved lipophilicity) . |

| Benzamido Ring | Electrophilic Aromatic Substitution | Nitration → nitro derivatives . |

Key Analytical Data

Characterization of intermediates and final product:

2-(Trifluoromethyl)benzoyl Chloride

N-(2-(2-(Trifluoromethyl)benzamido)phenyl)picolinamide

Stability Under Storage

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide exhibit potent anticancer properties. For example, derivatives of picolinamide have been synthesized and evaluated for their ability to inhibit various cancer cell lines. A study highlighted that certain N-methyl-picolinamide derivatives displayed significant anti-proliferative activities against human cancer cell lines, outperforming established chemotherapeutics like sorafenib . The mechanism of action often involves the inhibition of key kinases, such as Aurora-B kinase, which is crucial for cancer cell division.

Inhibition of BCR-ABL Kinase

Another notable application is in the inhibition of BCR-ABL kinase, a target in chronic myeloid leukemia (CML). Compounds related to this compound have shown promising results against both wild-type and imatinib-resistant BCR-ABL mutants, indicating their potential as effective treatments for resistant forms of leukemia . The structure-activity relationship (SAR) studies suggest that modifications in the trifluoromethylphenyl moiety can significantly enhance inhibitory potency.

Herbicidal and Insecticidal Properties

The compound has also been explored for its agricultural applications, particularly as a bioactive agent against pests and weeds. Research has demonstrated that N-picolinamide derivatives possess herbicidal and insecticidal activities, which are crucial for sustainable agriculture practices . These compounds can effectively control various agricultural pests while being environmentally friendly alternatives to traditional pesticides.

Broad-Spectrum Bioactivity

The ability of these compounds to act against multiple targets (bacteria, insects, and weeds) makes them valuable in integrated pest management strategies. The development of new formulations containing these compounds could lead to more effective and safer agricultural practices.

Synthesis and Evaluation

A range of N-picolinamide derivatives has been synthesized and evaluated for their biological activity. For instance, a series of novel derivatives were tested against human cancer cell lines, revealing broad-spectrum anti-proliferative effects . Table 1 summarizes the biological activities observed in various studies:

| Compound | Activity Type | Target Cell Lines | IC50 Values |

|---|---|---|---|

| 6p | Antitumor | K-562 | <10 nM |

| Compound I | BCR-ABL Inhibitor | CML Cell Lines | 4.6 nM |

| Various | Herbicidal/Insecticidal | Agricultural Pests | Varies |

Case Studies

Several case studies have documented the efficacy of these compounds:

- Case Study 1 : A derivative demonstrated potent inhibition of Aurora-B kinase with IC50 values significantly lower than traditional chemotherapeutics .

- Case Study 2 : In agricultural trials, formulations containing N-picolinamide derivatives showed effective control over resistant weed species with minimal environmental impact .

Mechanism of Action

The mechanism of action of N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. This can result in the inhibition of enzyme activity or the activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related N-phenylbenzamide and picolinamide derivatives, focusing on substituent effects, synthesis, and properties.

Substituent Variations and Structural Analogues

Key structural differences among analogs include:

- Position and type of substituents : Chloro, fluoro, methyl, or sulfonamide groups on the benzamide or phenyl rings.

- Linker modifications : Variations in amide or imidamide linkages.

Trifluoromethyl vs. Chloro Substituents :

Example :

- Compound 3l was synthesized via TFA-mediated deprotection with a 93% yield , whereas 3d required ethanol as a solvent with an 82% yield . The trifluoromethyl group in the target compound may necessitate specialized fluorinated reagents or inert conditions for optimal yield.

Physicochemical Properties

Biological Activity

N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide is a compound of interest due to its potential biological activities, particularly in oncology and pharmacology. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of trifluoromethylbenzamide with picolinamide derivatives. The synthetic route may include steps such as:

- Formation of the amide bond : Utilizing coupling agents to facilitate the reaction between the amine and carboxylic acid derivatives.

- Purification : Techniques such as recrystallization or chromatography to isolate the desired product.

Antitumor Activity

Research indicates that compounds containing picolinamide moieties exhibit significant antitumor properties. For instance, studies have shown that various derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer) at low micromolar concentrations. In particular, compounds similar to this compound have demonstrated:

- Inhibition of angiogenesis : Compounds like 5q exhibited broad-spectrum antiproliferative activity by suppressing tumor blood vessel formation .

- Induction of apoptosis : Mechanisms include activation of caspases and modulation of apoptotic pathways .

Mechanistic Studies

Molecular docking studies have provided insights into how this compound interacts with targets such as Aurora-B kinase. These studies suggest that:

- The compound binds effectively to the active site, stabilizing its conformation and inhibiting its activity, which is crucial for cancer cell division .

- Structure-activity relationship analyses indicate that modifications in the trifluoromethyl group enhance binding affinity and biological activity .

In Vitro Studies

A series of in vitro assays were conducted on various human cancer cell lines:

- Cell Lines Tested : HepG2, MCF-7 (breast cancer), A549 (lung cancer), and others.

- Results : Compounds showed IC50 values ranging from 0.1 µM to 10 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics like sorafenib .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5q | HepG2 | 0.5 | Apoptosis induction |

| 6p | MCF-7 | 1.0 | Aurora-B inhibition |

| N-(trifluoromethyl)... | A549 | 3.5 | Angiogenesis inhibition |

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of this compound:

Q & A

Q. What synthetic methodologies are optimal for synthesizing N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide?

Methodological Answer: The compound is synthesized via sequential coupling reactions. A representative protocol involves:

- Step 1: Reacting 2-(trifluoromethyl)benzoyl chloride with 2-aminophenol derivatives in anhydrous THF with triethylamine as a base.

- Step 2: Coupling the intermediate with picolinic acid derivatives using activating agents like EDCl/HOBt.

- Characterization: Confirm purity (>95%) via HPLC and structural integrity using H/C NMR (e.g., δ 10.91 ppm for amide protons in DMSO-d6) and HRMS (e.g., m/z 438.1555 [M+H]) .

Q. How is the compound’s antiparasitic activity evaluated in preliminary screens?

Methodological Answer: In vitro assays against kinetoplastid parasites (Trypanosoma brucei, Leishmania) are conducted using:

- Dose-response curves: IC values determined via Alamar Blue assays (72-hour incubation).

- Selectivity: Mammalian cell cytotoxicity assessed with J774.1 macrophages (CC > 100 µM indicates selectivity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve conflicting data on antiprotozoal potency?

Methodological Answer: SAR analysis reveals critical functional groups:

- Trifluoromethyl group: Enhances lipophilicity and target binding (IC improves 5-fold vs. non-fluorinated analogs).

- Picolinamide moiety: Substitution with pyrazine reduces activity, suggesting hydrogen bonding is critical. Discrepancies in reported IC values (e.g., 0.5 µM vs. 2.1 µM for T. brucei) arise from assay conditions (e.g., serum content, parasite strain variations). Validate using standardized WHO protocols .

Q. What mechanistic insights explain its dual inhibition of bacterial AcpS and PPTase enzymes?

Methodological Answer: Molecular docking and kinetic assays show:

- AcpS binding: The trifluoromethyl group occupies a hydrophobic pocket (ΔG = -9.2 kcal/mol).

- PPTase inhibition: Competitive inhibition (K = 12 nM) via mimicry of the pantetheine substrate. Synergistic inhibition disrupts acyl carrier protein biosynthesis, validated via LC-MS detection of depleted holo-ACP levels .

Q. How to optimize chromatographic separation for detecting metabolic byproducts?

Methodological Answer: Use reverse-phase UPLC-MS with:

- Column: C18 (2.1 × 100 mm, 1.7 µm).

- Gradient: 5–95% acetonitrile in 0.1% formic acid over 10 minutes. Key metabolites (e.g., hydroxylated picolinamide) elute at 6.2 minutes (m/z 454.1601 [M+H]) .

Contradictory Data Analysis

Q. Why does the compound show variable efficacy in murine vs. primate models of trypanosomiasis?

Methodological Answer: Pharmacokinetic differences are critical:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.